
4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-bromo-2,3,3-trimetil-5-(trimetilsilil)pent-4-enoico es un compuesto químico que se caracteriza por la presencia de un átomo de bromo, múltiples grupos metilo y un grupo trimetilsilil unidos a una cadena principal de ácido pentenoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-bromo-2,3,3-trimetil-5-(trimetilsilil)pent-4-enoico típicamente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Un enfoque común es comenzar con un derivado adecuado de ácido pentenoico, seguido de bromación y la introducción de grupos trimetilsilil bajo condiciones controladas. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para asegurar un alto rendimiento y pureza del producto final.
Métodos de producción industrial
Si bien los métodos detallados de producción industrial para este compuesto específico no están ampliamente documentados, los principios generales implican la ampliación de los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar equipos de grado industrial y garantizar el cumplimiento de las normas de seguridad y ambientales.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-bromo-2,3,3-trimetil-5-(trimetilsilil)pent-4-enoico puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar o alterar grupos funcionales específicos.
Sustitución: El átomo de bromo se puede sustituir con otros grupos mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción típicamente involucran temperaturas controladas, disolventes específicos y, a veces, el uso de catalizadores para mejorar las velocidades de reacción y la selectividad.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos orgánicos en lugar del átomo de bromo.
Aplicaciones Científicas De Investigación
El ácido 4-bromo-2,3,3-trimetil-5-(trimetilsilil)pent-4-enoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de nuevos materiales y catalizadores.
Biología: El compuesto se puede utilizar en el estudio de las vías bioquímicas y el desarrollo de moléculas bioactivas.
Medicina: La investigación sobre posibles aplicaciones farmacéuticas incluye la exploración de su papel en el desarrollo de fármacos y como precursor de principios farmacéuticos activos.
Industria: La estructura única del compuesto lo hace útil en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-bromo-2,3,3-trimetil-5-(trimetilsilil)pent-4-enoico involucra su interacción con los objetivos moleculares a través de sus grupos funcionales. El átomo de bromo y el grupo trimetilsilil pueden participar en varias reacciones químicas, influyendo en la reactividad del compuesto y las interacciones con otras moléculas. Estas interacciones pueden afectar las vías y los procesos moleculares, lo que hace que el compuesto sea útil tanto en aplicaciones sintéticas como biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Bromo-5-(trimetilsilil)-3-[(trimetilsilil)etinil]pent-2-en-4-in-1-ol
- 4-[(E)-But-1-en-3-in-1-il]-3-{[tert-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato de tert-butilo
Singularidad
El ácido 4-bromo-2,3,3-trimetil-5-(trimetilsilil)pent-4-enoico es único debido a su combinación específica de grupos funcionales, que confieren reactividad y aplicaciones potenciales distintas. En comparación con compuestos similares, ofrece un equilibrio único de estabilidad y reactividad, lo que lo hace valioso en varios contextos de investigación e industriales.
Propiedades
Número CAS |
646501-17-9 |
|---|---|
Fórmula molecular |
C11H21BrO2Si |
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
4-bromo-2,3,3-trimethyl-5-trimethylsilylpent-4-enoic acid |
InChI |
InChI=1S/C11H21BrO2Si/c1-8(10(13)14)11(2,3)9(12)7-15(4,5)6/h7-8H,1-6H3,(H,13,14) |
Clave InChI |
KGONDBPBSBBKPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)C(C)(C)C(=C[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12588499.png)

![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)

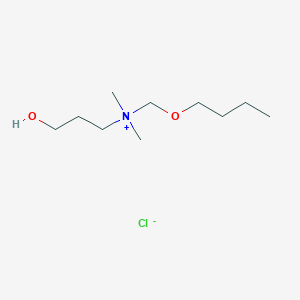
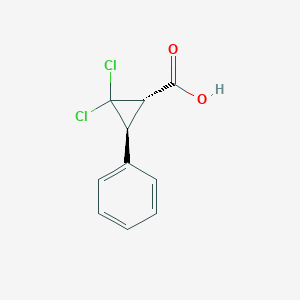
![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)
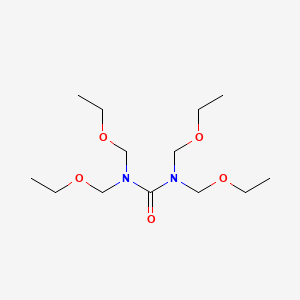

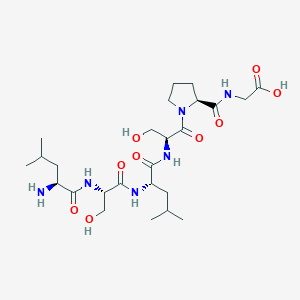
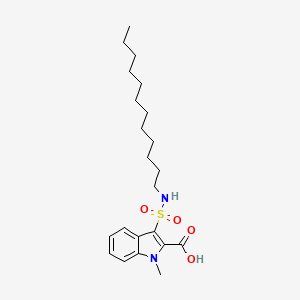
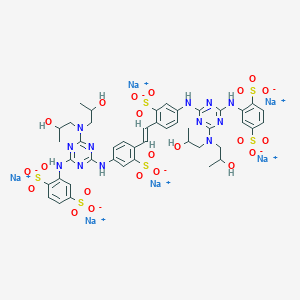
![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)

